Cas no 2503204-13-3 (5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride)

5λ4-チア-8-アザスピロ[3.5]ノナン-5-オン塩酸塩は、複雑なスピロ環構造を有するヘテロ環式化合物です。分子内に硫黄と窒素原子を含む特徴的な骨格を持ち、医薬品中間体や生化学研究用試薬としての応用が期待されます。塩酸塩形態により高い水溶性と結晶性を示し、安定性に優れています。スピロ構造がもたらす立体障害により特異的な分子認識能を発揮し、創薬分野でのリード化合物としての利用可能性が注目されています。X線結晶構造解析により立体配置が確認されており、精密有機合成における高純度原料としての利用価値が高いです。

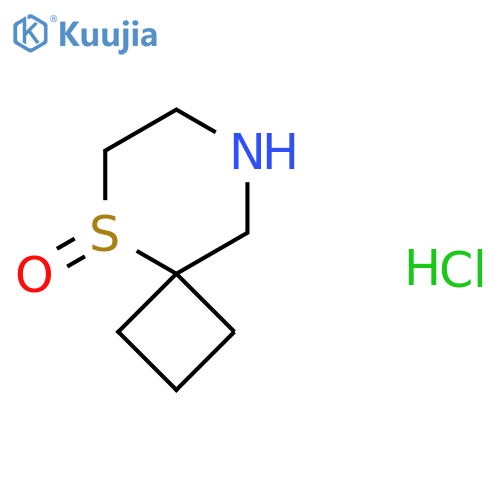

2503204-13-3 structure

商品名:5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride

CAS番号:2503204-13-3

MF:C7H14ClNOS

メガワット:195.710159778595

MDL:MFCD32859711

CID:5670668

PubChem ID:154878588

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride

- 2503204-13-3

- 5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride

- EN300-27148700

- Z4655556404

- 5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride

-

- MDL: MFCD32859711

- インチ: 1S/C7H13NOS.ClH/c9-10-5-4-8-6-7(10)2-1-3-7;/h8H,1-6H2;1H

- InChIKey: RKDSNQUHDLLLBK-UHFFFAOYSA-N

- ほほえんだ: Cl.S1(CCNCC21CCC2)=O

計算された属性

- せいみつぶんしりょう: 195.0484629g/mol

- どういたいしつりょう: 195.0484629g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.3Ų

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27148700-1.0g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride |

2503204-13-3 | 95.0% | 1.0g |

$884.0 | 2025-03-20 | |

| Enamine | EN300-27148700-0.5g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride |

2503204-13-3 | 95.0% | 0.5g |

$691.0 | 2025-03-20 | |

| Enamine | EN300-27148700-0.1g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride |

2503204-13-3 | 95.0% | 0.1g |

$306.0 | 2025-03-20 | |

| Enamine | EN300-27148700-10g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-one hydrochloride |

2503204-13-3 | 95% | 10g |

$3807.0 | 2023-11-13 | |

| Aaron | AR028DJA-500mg |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 500mg |

$976.00 | 2025-02-16 | |

| Aaron | AR028DJA-250mg |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 250mg |

$628.00 | 2025-02-16 | |

| Aaron | AR028DJA-100mg |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 100mg |

$446.00 | 2025-02-16 | |

| Aaron | AR028DJA-5g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 5g |

$3554.00 | 2023-12-15 | |

| 1PlusChem | 1P028DAY-100mg |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 100mg |

$441.00 | 2024-05-21 | |

| 1PlusChem | 1P028DAY-2.5g |

5lambda4-thia-8-azaspiro[3.5]nonan-5-onehydrochloride |

2503204-13-3 | 95% | 2.5g |

$2207.00 | 2024-05-21 |

5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

2503204-13-3 (5lambda4-thia-8-azaspiro3.5nonan-5-one hydrochloride) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬